molecular formula C11H11BrO3 B13698207 Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate

Cat. No.: B13698207
M. Wt: 271.11 g/mol
InChI Key: AZFLEVZCHOKCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a brominated aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate typically involves the bromination of a methyl-substituted aromatic compound followed by esterification. One common method starts with the bromination of 2-methylphenol using bromine in the presence of a catalyst to yield 5-bromo-2-methylphenol . This intermediate is then subjected to esterification with methyl 2-oxopropanoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring participates in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) . The electron-withdrawing bromo group directs incoming electrophiles to meta positions, while the methyl group provides steric hindrance.

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CAryl amines52%

Ester Hydrolysis

The ester group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acids or salts.

ConditionsReagentsProductReaction Time
AcidicH₂SO₄ (2M), H₂O, reflux3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid6–8 hr
BasicNaOH (1M), MeOH/H₂OSodium salt of 2-oxopropanoic acid4 hr

Reduction Reactions

The ketone moiety is reduced to secondary alcohols using catalytic hydrogenation or hydride donors.

Reducing AgentSolventProductSelectivity
NaBH₄MeOHMethyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate89%
H₂/Pd-CEtOAcMethyl 3-(5-bromo-2-methylphenyl)propanoate76%

Oxidation Reactions

The α-keto ester group can be oxidized to form dicarboxylic acids or undergo decarboxylation.

Oxidizing AgentConditionsProductNotes
KMnO₄H₂O, 60°C3-(5-Bromo-2-methylphenyl)-2-oxopropanedioic acidPartial decomposition observed
Ozone (O₃)-78°C, CH₂Cl₂Cleavage productsRequires low temperature

Cross-Coupling Reactions

The brominated aromatic ring enables palladium-catalyzed cross-couplings , such as:

  • Heck Reaction : Forms alkenylated products with aryl halides.

  • Negishi Coupling : Generates alkyl/aryl-zinc intermediates.

Coupling TypeCatalystSubstrateYield
HeckPd(OAc)₂, PPh₃Styrene derivatives68%
SonogashiraCuI, PdCl₂(PPh₃)₂Terminal alkynes71%

Mechanistic Insights

  • Steric Effects : The 2-methyl group on the phenyl ring hinders ortho substitution, favoring meta/para pathways.

  • Electronic Effects : The bromine atom increases the electrophilicity of the aromatic ring, enhancing NAS reactivity.

  • Ketone Reactivity : The α-keto ester participates in aldol condensations with aldehydes under basic conditions .

Thermal Stability and By-Product Analysis

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing CO₂ and brominated fragments. Side reactions in ester hydrolysis include:

  • Decarboxylation : At elevated temperatures (>100°C).

  • Dimerization : In concentrated acidic conditions .

Scientific Research Applications

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-chloro-2-methylphenyl)-2-oxopropanoate
  • Methyl 3-(5-fluoro-2-methylphenyl)-2-oxopropanoate
  • Methyl 3-(5-iodo-2-methylphenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, affecting the compound’s reactivity and interactions in chemical and biological systems.

Biological Activity

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a bromine atom on the phenyl ring, which influences its reactivity and biological interactions. The presence of the bromine atom enhances the compound's lipophilicity and may affect its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This mechanism is crucial in developing therapeutic agents targeting various diseases.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study reported that derivatives of similar compounds showed varying degrees of inhibition on cancer cell proliferation, with some derivatives achieving IC50 values in the low micromolar range .

Table 1: Anticancer Activity of this compound Derivatives

Compound DerivativeCell Line TestedIC50 (µM)Reference
This compoundPC312
This compoundDU1458
Comparison Compound APC315

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the expression of pro-inflammatory cytokines, which is critical in managing chronic inflammatory diseases. The bromine substituent can enhance the compound's interaction with inflammatory pathways, making it a candidate for further research in this area.

Case Studies

  • Study on Enzyme Inhibition : A comparative study assessed various small molecules for their ability to inhibit Keap1-Nrf2 interactions, which are crucial for cellular defense mechanisms against oxidative stress. This compound was included in the screening, showing promising results in modulating Nrf2 activation .
  • Synthesis and Testing : Research involving the synthesis of methyl derivatives indicated that modifications at the phenyl ring significantly affect biological activity. Compounds with halogen substitutions were found to have enhanced potency against specific cancer cell lines compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate?

Methodological Answer: A common approach involves the condensation of methyl pyruvate (methyl 2-oxopropanoate) with a brominated aromatic precursor. For example, methyl 3-chloro-3-(4-methylphenyl)-2-oxopropanoate can be synthesized via nucleophilic substitution using a halogenated phenyl substrate under reflux conditions with a catalyst (e.g., p-toluenesulfonic acid) . Adjustments for the bromo-substituted derivative would require careful control of reaction stoichiometry and temperature due to bromine's electron-withdrawing effects. Key Steps:

Precursor Preparation : Synthesize 5-bromo-2-methylbenzaldehyde via Friedel-Crafts alkylation or bromination.

Condensation : React with methyl pyruvate under acidic or basic catalysis.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Table 1: Example Reagents and Conditions

StepReagents/ConditionsYield (%)Reference
1Br₂, FeCl₃, 80°C65–75
2Methyl pyruvate, H₂SO₄, reflux50–60

Q. How should this compound be characterized structurally?

Methodological Answer: X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement . For non-crystalline samples, employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.5–3.0 ppm), and the keto carbonyl (δ 3.9–4.1 ppm for ester methyl) .
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 285.0 (C₁₁H₁₀BrO₃⁺).

Table 2: Typical Crystallographic Parameters (Hypothetical Data)

ParameterValue
Space groupP2₁/c
R-factor0.032
Resolution (Å)0.78
Refinement ToolSHELXL-2018/3

Q. What safety protocols are critical when handling brominated intermediates?

Methodological Answer: Brominated compounds require strict PPE (nitrile gloves, lab coat, goggles) and ventilation (fume hood). For spills, use activated carbon or neutralizers. Store at 2–8°C in sealed containers . Monitor vapor pressure (e.g., 7.7 mmHg at 25°C for methyl pyruvate derivatives) to avoid inhalation risks .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. crystallography) be resolved?

Methodological Answer: Discrepancies often arise from tautomerism or dynamic effects. For example, keto-enol tautomerism in 2-oxopropanoates can split NMR signals. Use variable-temperature NMR or DFT calculations to model tautomeric equilibria . For crystallography, refine disorder models in SHELXL and validate with Hirshfeld surface analysis .

Table 3: Tautomer Populations (Hypothetical)

TautomerPopulation (%)Conditions
Keto form85CDCl₃, 25°C
Enol form15DMSO-d₆, 60°C

Q. What enzymatic interactions are plausible for 2-oxopropanoate derivatives?

Methodological Answer: EC 5.3.3.18 isomerase catalyzes the interconversion of 3-(4-hydroxyphenyl)-2-oxopropanoate isomers . For the brominated analog, assess enzyme kinetics (Km, Vmax) via UV-Vis spectroscopy. Mutagenesis studies (e.g., BacB in Bacillus subtilis) can identify active-site residues affecting substrate specificity .

Q. How do bromo and methyl substituents influence reaction optimization?

Methodological Answer: The 5-bromo group increases electrophilicity at the para position, favoring nucleophilic aromatic substitution. However, steric hindrance from the 2-methyl group may reduce reaction rates. Optimize via:

  • Catalyst Screening : Pd-catalyzed cross-coupling for bromo displacement .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

Table 4: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄+20%
SolventDMF+15%
Temperature100°C+10%

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11BrO3/c1-7-3-4-9(12)5-8(7)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

AZFLEVZCHOKCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.